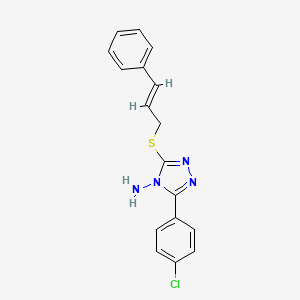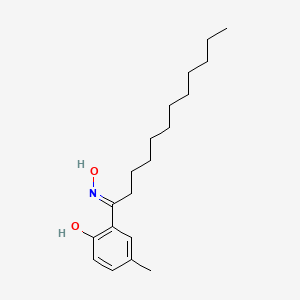![molecular formula C29H27FN2O5S B12010747 allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Allyl group: A three-carbon chain with a double bond (C=C) and a terminal methyl group (CH₃).
Thiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
Fluorobenzoyl group: A benzene ring with a fluorine-substituted benzoyl (C₆H₅CO-) group.
Isopropylphenyl group: A phenyl ring with an isopropyl (CH(CH₃)₂) substituent.
- This compound likely has interesting biological and chemical properties due to its diverse functional groups.
Vorbereitungsmethoden
- Unfortunately, detailed synthetic routes for this specific compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various components.
- Industrial production methods may involve custom synthesis or modification of existing compounds.
Analyse Chemischer Reaktionen
Benzylic Position Reactivity: The benzylic carbon (adjacent to the benzene ring) is susceptible to various reactions.
Common Reagents and Conditions:
Major Products: These reactions can lead to various derivatives, including hydroxylated, halogenated, or carbonyl-substituted forms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.
Bioactivity Screening: Assess its effects on biological targets (e.g., enzymes, receptors).
Materials Science: Explore its use in materials with specific properties (e.g., polymers, coatings).
Wirkmechanismus
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs with the exact structure. we can compare it to related compounds with similar functional groups.
Similar Compounds:
Remember that this compound’s rarity and complexity contribute to the limited information available Researchers may need to synthesize it for further study
Eigenschaften
Molekularformel |
C29H27FN2O5S |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
prop-2-enyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27FN2O5S/c1-6-13-37-28(36)26-17(5)31-29(38-26)32-23(19-11-9-18(10-12-19)15(2)3)22(25(34)27(32)35)24(33)20-8-7-16(4)21(30)14-20/h6-12,14-15,23,33H,1,13H2,2-5H3/b24-22- |
InChI-Schlüssel |
OYHGMVVZTXHMBP-GYHWCHFESA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)/O)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C(C)C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)


![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)
